Increased Computed Lipophilicity (LogP) versus Unsubstituted 1H-Indazole-3-carbaldehyde
The predicted octanol/water partition coefficient (LogP) for 6-fluoro-4-methyl-1H-indazole-3-carbaldehyde is 1.82 , which is 0.45 to 0.78 log units higher than the 1.04–1.37 range reported for the unsubstituted parent compound 1H-indazole-3-carbaldehyde (CAS 5235-10-9) [1]. This increase is driven by the combined lipophilic contributions of the 6-fluoro and 4-methyl substituents.
| Evidence Dimension | Predicted octanol/water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.82 (XLogP3) |
| Comparator Or Baseline | 1H-indazole-3-carbaldehyde (CAS 5235-10-9): LogP = 1.04 (multiple sources) to 1.38 (Molbase) |
| Quantified Difference | ΔLogP ≈ +0.45 to +0.78 |
| Conditions | Computed value (XLogP3 / ACD/LogP); see source references for individual methods |
Why This Matters
Higher LogP is associated with improved passive membrane permeability, a critical parameter in optimizing oral bioavailability for drug discovery programs.
- [1] ChemBase.cn / Molbase.cn. 1H-Indazole-3-carbaldehyde (CAS 5235-10-9) Computed Properties. Accessed 2026. View Source
